molecular formula C22H17BrN6OS B285056 7-(3-bromophenyl)-5-methyl-N-pyridin-3-yl-2-thiophen-2-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

7-(3-bromophenyl)-5-methyl-N-pyridin-3-yl-2-thiophen-2-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B285056
M. Wt: 493.4 g/mol
InChI Key: HEWDUNMXJWFEJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(3-bromophenyl)-5-methyl-N-pyridin-3-yl-2-thiophen-2-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a member of the triazolopyrimidine family and is known for its unique chemical structure that makes it a promising candidate for drug development.

Mechanism of Action

The exact mechanism of action of 7-(3-bromophenyl)-5-methyl-N-pyridin-3-yl-2-thiophen-2-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is not fully understood. However, studies have suggested that this compound may exert its therapeutic effects by inhibiting key enzymes or proteins involved in various cellular processes.
Biochemical and Physiological Effects:
Several studies have investigated the biochemical and physiological effects of this compound. For instance, it has been found to induce apoptosis (programmed cell death) in cancer cells. Additionally, this compound has been found to inhibit the activity of certain enzymes involved in bacterial and fungal growth.

Advantages and Limitations for Lab Experiments

One advantage of using 7-(3-bromophenyl)-5-methyl-N-pyridin-3-yl-2-thiophen-2-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide in lab experiments is its unique chemical structure, which makes it a promising candidate for drug development. However, one limitation is the complex synthesis process, which requires expertise in organic chemistry.

Future Directions

There are several potential future directions for research on 7-(3-bromophenyl)-5-methyl-N-pyridin-3-yl-2-thiophen-2-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide. For instance, further studies could investigate its potential therapeutic applications in other diseases beyond cancer. Additionally, researchers could explore the use of this compound in combination with other drugs to enhance its therapeutic effects. Finally, studies could investigate the potential side effects of this compound and ways to mitigate them.

Synthesis Methods

The synthesis of 7-(3-bromophenyl)-5-methyl-N-pyridin-3-yl-2-thiophen-2-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves a multi-step process that requires expertise in organic chemistry. The first step involves the synthesis of 3-bromophenylacetic acid, which is then converted into its corresponding acid chloride. The acid chloride is then reacted with 5-methylpyridin-3-amine to form the intermediate product. The final compound is obtained by reacting the intermediate product with thiophene-2-carboxylic acid hydrazide and 1,1'-carbonyldiimidazole.

Scientific Research Applications

The unique chemical structure of 7-(3-bromophenyl)-5-methyl-N-pyridin-3-yl-2-thiophen-2-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide makes it a promising candidate for drug development. Several studies have investigated the potential therapeutic applications of this compound. For instance, it has been shown to exhibit antitumor activity against various cancer cell lines. Additionally, this compound has been found to inhibit the growth of bacteria and fungi, suggesting its potential use as an antimicrobial agent.

Properties

Molecular Formula

C22H17BrN6OS

Molecular Weight

493.4 g/mol

IUPAC Name

7-(3-bromophenyl)-5-methyl-N-pyridin-3-yl-2-thiophen-2-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C22H17BrN6OS/c1-13-18(21(30)26-16-7-3-9-24-12-16)19(14-5-2-6-15(23)11-14)29-22(25-13)27-20(28-29)17-8-4-10-31-17/h2-12,19H,1H3,(H,26,30)(H,25,27,28)

InChI Key

HEWDUNMXJWFEJY-UHFFFAOYSA-N

Isomeric SMILES

CC1=C(C(N2C(=N1)N=C(N2)C3=CC=CS3)C4=CC(=CC=C4)Br)C(=O)NC5=CN=CC=C5

SMILES

CC1=C(C(N2C(=N1)N=C(N2)C3=CC=CS3)C4=CC(=CC=C4)Br)C(=O)NC5=CN=CC=C5

Canonical SMILES

CC1=C(C(N2C(=N1)N=C(N2)C3=CC=CS3)C4=CC(=CC=C4)Br)C(=O)NC5=CN=CC=C5

Origin of Product

United States

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